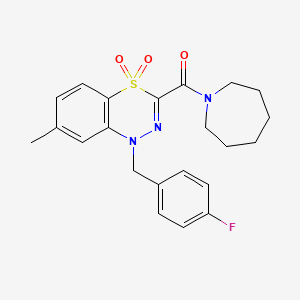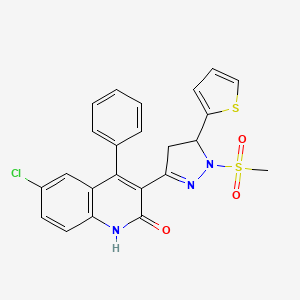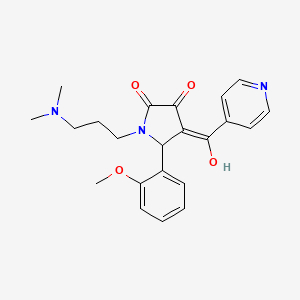![molecular formula C23H24N2O5S2 B2627971 Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899965-92-5](/img/structure/B2627971.png)
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H24N2O5S2 and its molecular weight is 472.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is involved in various synthetic and chemical studies. For instance, it's part of a compound synthesized via a three-step protocol, with its structure confirmed through HRMS, IR, 1H, and 13C NMR experiments, indicating its relevance in chemical characterization and synthesis methodologies (Wujec & Typek, 2023). Furthermore, its derivatives have been involved in the development of PPARpan agonists, showcasing its utility in synthesizing biologically active compounds (Guo et al., 2006).
Biological and Pharmacological Applications
Compounds containing the this compound moiety have been studied for various biological activities. For example, derivatives have been investigated for their potential as 5-HT7 receptor antagonists, exhibiting promising activity in this domain (Yoon et al., 2008). Additionally, specific compounds with this structure selectively target bacterial persisters, leading to their eradication without affecting normal antibiotic-sensitive cells, highlighting its role in addressing bacterial resistance (Kim et al., 2011).
Imaging and Diagnostic Applications
The this compound structure is also significant in imaging studies. Derivatives have been developed as potential PET radioligands for dopamine D3 receptor imaging, underlining its importance in neuroimaging and the study of neurological disorders (Gao et al., 2008).
Antimicrobial and Antiviral Applications
The compound and its derivatives have been synthesized and evaluated for antimicrobial and antiviral activities. Studies indicate considerable antibacterial activity, reinforcing its potential in developing new antimicrobial agents (Patel & Agravat, 2009). Moreover, new derivatives doped with febuxostat showed promising antiviral and antimicrobial activities, suggesting a multifaceted role in addressing infectious diseases (Reddy et al., 2013).
Wirkmechanismus
Target of Action
Piperazine derivatives, such as the one present in this compound, are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Biochemical Pathways
Piperazine derivatives are often involved in a variety of biochemical pathways due to their interactions with different receptors .
Pharmacokinetics
Piperazine derivatives are generally well absorbed and distributed in the body .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific structure and the receptors they interact with .
Biochemische Analyse
Biochemical Properties
Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modifying enzyme activity. Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. Studies have shown that compounds with similar structures can inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, the compound may modulate neurotransmitter release and uptake, impacting cell signaling pathways and gene expression. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, allowing it to influence intracellular processes. Research indicates that similar compounds can alter the expression of genes involved in inflammation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s sulfonyl group can form covalent bonds with cysteine residues in enzyme active sites, leading to enzyme inhibition. The piperazine moiety may act as a ligand for G-protein coupled receptors, modulating downstream signaling pathways. Additionally, the compound can influence the transcription of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit neuroprotective and anti-inflammatory properties, while higher doses can lead to toxic or adverse effects. Threshold effects are observed, with specific dosages required to achieve therapeutic benefits without causing harm. Studies have demonstrated that high doses of similar compounds can induce oxidative stress and damage to neuronal cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. These metabolites can interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or lysosomes, where it interacts with biomolecules to modulate their activity. The compound’s localization can affect its function and potency, making it a valuable tool for studying subcellular processes .
Eigenschaften
IUPAC Name |
methyl 3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-29-19-10-8-18(9-11-19)24-12-14-25(15-13-24)32(27,28)22-20(17-6-4-3-5-7-17)16-31-21(22)23(26)30-2/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIDNFQUJHHYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)
![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)

![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)

![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)

![ethyl 3-oxooctahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2627909.png)


